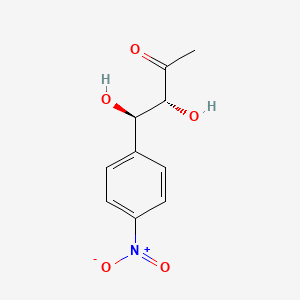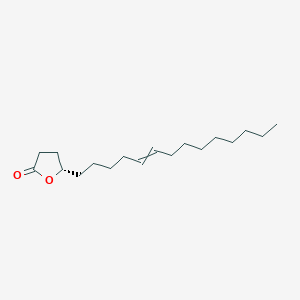
2-Bromo-5-fluoro-6-picoline (2-Bromo-5-fluoro-6-methylpyridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-fluoro-6-picoline, also known as 2-Bromo-5-fluoro-6-methylpyridine, is a halogenated pyridine derivative. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The compound is characterized by the presence of bromine and fluorine atoms on the pyridine ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-6-picoline typically involves the halogenation of 6-methylpyridine derivatives. One common method is the bromination of 2-fluoro-4-methylpyridine using bromine or bromine-containing reagents under controlled conditions . Another approach involves the use of bromotrimethylsilane to brominate 2-chloro-6-methylpyridine .
Industrial Production Methods
Industrial production of 2-Bromo-5-fluoro-6-picoline often employs large-scale halogenation reactions with optimized conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction environments to control the reactivity and selectivity of the halogenation steps .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-fluoro-6-picoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-fluoro-6-picoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-5-fluoro-6-picoline depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. For example, it can be used to synthesize inhibitors of Aurora-A kinase, which play a role in cell division and cancer progression . The molecular targets and pathways involved vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.
2-Fluoro-6-methylpyridine:
2-Chloro-5-fluoro-6-methylpyridine: Contains chlorine instead of bromine, resulting in different reactivity patterns.
Uniqueness
2-Bromo-5-fluoro-6-picoline is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic and steric effects, making it a versatile intermediate for various synthetic applications. Its dual halogenation allows for selective reactions that are not possible with mono-halogenated pyridine derivatives .
Eigenschaften
Molekularformel |
C12H10Br2F2N2 |
|---|---|
Molekulargewicht |
380.03 g/mol |
IUPAC-Name |
6-bromo-3-fluoro-2-methylpyridine |
InChI |
InChI=1S/2C6H5BrFN/c2*1-4-5(8)2-3-6(7)9-4/h2*2-3H,1H3 |
InChI-Schlüssel |
OJCGPICDHUAIJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)Br)F.CC1=C(C=CC(=N1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)

![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)


![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)



![3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene](/img/structure/B15168092.png)
![6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile](/img/structure/B15168093.png)

![Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-](/img/structure/B15168111.png)
